
Tungsten trifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten trifluoride is an inorganic compound with the chemical formula WF₃. It is a member of the tungsten halides family and is known for its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tungsten trifluoride can be synthesized through the reaction of tungsten hexafluoride (WF₆) with tungsten metal at high temperatures. The reaction typically occurs in a controlled environment to ensure the purity of the product:
WF6+W→2WF3
Industrial Production Methods: Industrial production of this compound involves the use of high-purity tungsten hexafluoride and tungsten metal. The reaction is carried out in a high-temperature reactor, and the product is purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tungsten trifluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds such as tungsten hexafluoride.
Reduction: It can be reduced to form lower oxidation state compounds or elemental tungsten.
Substitution: this compound can undergo substitution reactions with other halides or ligands to form different tungsten complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or fluorine gas can be used under controlled conditions.
Reduction: Reducing agents like hydrogen gas or metals such as zinc can be employed.
Substitution: Halide exchange reactions can be carried out using other halogen compounds.
Major Products Formed:
Oxidation: Tungsten hexafluoride (WF₆)
Reduction: Elemental tungsten (W)
Substitution: Various tungsten halide complexes
Scientific Research Applications
Tungsten trifluoride has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a reagent in various chemical reactions.
Medicine: While not widely used in medicine, this compound’s unique properties make it a subject of interest for potential therapeutic applications.
Mechanism of Action
The mechanism of action of tungsten trifluoride involves its ability to interact with other molecules through its fluorine atoms. These interactions can lead to the formation of new compounds or the modification of existing ones. This compound can act as a fluorinating agent, transferring fluorine atoms to other molecules. This property is utilized in various chemical synthesis processes .
Comparison with Similar Compounds
Tungsten hexafluoride (WF₆): A higher oxidation state compound with similar fluorinating properties.
Tungsten pentafluoride (WF₅): Another tungsten fluoride with different reactivity and applications.
Tungsten tetrafluoride (WF₄): A less common tungsten fluoride with unique properties.
Uniqueness: Tungsten trifluoride is unique due to its specific oxidation state and reactivity. It serves as an intermediate in the synthesis of other tungsten fluorides and has distinct properties that make it valuable in certain industrial and research applications .
Properties
CAS No. |
51621-17-1 |
|---|---|
Molecular Formula |
F3W |
Molecular Weight |
240.84 g/mol |
IUPAC Name |
trifluorotungsten |
InChI |
InChI=1S/3FH.W/h3*1H;/q;;;+3/p-3 |
InChI Key |
KTPZOPJBPDIMSA-UHFFFAOYSA-K |
Canonical SMILES |
F[W](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


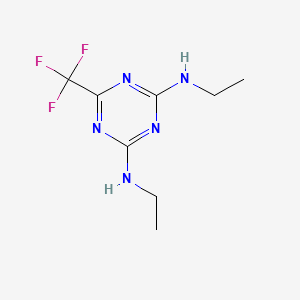

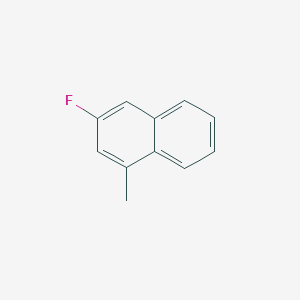
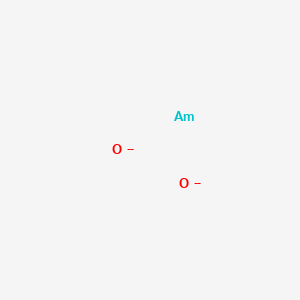
![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)



![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)
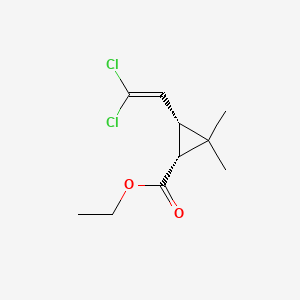

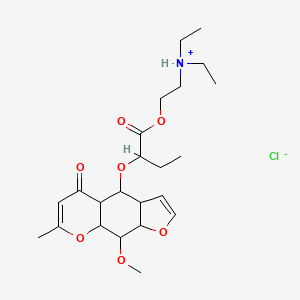

![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
